molecular formula C10H9ClO2 B14442321 3-Chloro-5-phenyloxolan-2-one CAS No. 76617-39-5

3-Chloro-5-phenyloxolan-2-one

Cat. No.: B14442321
CAS No.: 76617-39-5
M. Wt: 196.63 g/mol
InChI Key: PPTAMHXAGMBIQQ-UHFFFAOYSA-N
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Description

3-Chloro-5-phenyloxolan-2-one is an organic compound with the molecular formula C10H9ClO2. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a chlorine atom and a phenyl group attached to the oxolanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-phenyloxolan-2-one typically involves the reaction of phenylacetic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolanone ring. The reaction conditions often require a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-phenyloxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 3-hydroxy-5-phenyloxolan-2-one.

    Oxidation Reactions: Oxidation can lead to the formation of 3-chloro-5-phenyl-2-oxolane-2,4-dione.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Products like 3-azido-5-phenyloxolan-2-one or 3-thiocyanato-5-phenyloxolan-2-one.

    Reduction: 3-Hydroxy-5-phenyloxolan-2-one.

    Oxidation: 3-Chloro-5-phenyl-2-oxolane-2,4-dione.

Scientific Research Applications

3-Chloro-5-phenyloxolan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chlorine atom.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenyloxolan-2-one involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can form covalent bonds with nucleophiles such as thiol groups in proteins, potentially altering their function. This reactivity underlies its potential use as a biochemical probe and its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-phenyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine.

    3-Chloro-5-methyl-oxolan-2-one: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

3-Chloro-5-phenyloxolan-2-one is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct reactivity and potential applications compared to its analogs. The phenyl group enhances its stability and lipophilicity, while the chlorine atom provides a reactive site for further chemical modifications.

Properties

CAS No.

76617-39-5

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-chloro-5-phenyloxolan-2-one

InChI

InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

PPTAMHXAGMBIQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C1Cl)C2=CC=CC=C2

Origin of Product

United States

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